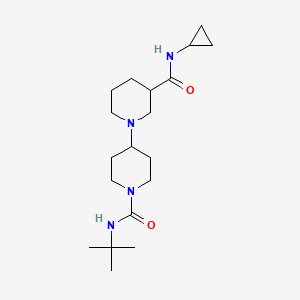![molecular formula C25H31N3O3S B6063697 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one](/img/structure/B6063697.png)
1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one, also known as CMMD, is a synthetic compound that belongs to the class of diazepines. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one involves its interaction with GABA receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA. This compound has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its interaction with GABA receptors. It has been found to exhibit anxiolytic, sedative, and anticonvulsant effects, which are consistent with its ability to enhance the activity of GABA receptors. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects, which may be mediated by its interaction with other molecular targets.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one in lab experiments is its ability to selectively modulate the activity of GABA receptors, which are involved in a wide range of physiological processes. Additionally, this compound has been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for in vivo studies. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and reproducibility.
Future Directions
There are several future directions for the study of 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one. One potential area of research is the development of novel analogs of this compound that exhibit improved pharmacokinetic properties and selectivity for GABA receptors. Additionally, further studies are needed to elucidate the molecular targets and mechanisms of action of this compound, which may lead to the identification of new therapeutic targets for the treatment of neurological disorders and inflammatory diseases.
Synthesis Methods
The synthesis of 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one involves the reaction of 4-(methylthio)benzoyl chloride with 2-(pyridin-2-ylmethoxy)ethylamine, followed by the cyclization of the resulting intermediate with cyclohexanone. The final product is obtained after purification through column chromatography.
Scientific Research Applications
1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one has been found to exhibit a wide range of biological activities, making it a promising candidate for scientific research. It has been studied for its potential applications in the field of neuroscience, as it has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
1-cyclohexyl-4-(4-methylsulfanylbenzoyl)-6-(pyridin-2-ylmethoxy)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-32-23-12-10-19(11-13-23)25(30)27-15-22(31-18-20-7-5-6-14-26-20)16-28(24(29)17-27)21-8-3-2-4-9-21/h5-7,10-14,21-22H,2-4,8-9,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKUKGQVFAGWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CC(CN(C(=O)C2)C3CCCCC3)OCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063615.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6063622.png)
![3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B6063630.png)

![N-(3-chlorophenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6063640.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide](/img/structure/B6063644.png)
![3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6063645.png)
![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6063653.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6063654.png)
![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6063655.png)
![4-methoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide](/img/structure/B6063675.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6063679.png)
![methyl (4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6063692.png)
